molecular formula C15H12Cl3NO2 B5869262 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5869262
M. Wt: 344.6 g/mol
InChI Key: CNQYTAWKSBZGLX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a benzene ring, making it a highly substituted aromatic compound. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-8-5-13(14(21-2)7-12(8)18)19-15(20)10-6-9(16)3-4-11(10)17/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQYTAWKSBZGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the following steps:

    Electrophilic Aromatic Substitution:

    Coupling Reactions: The formation of the amide bond between the benzoyl chloride and the substituted aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amide group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce dechlorinated benzamides.

Scientific Research Applications

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-chloro-2-methoxyphenyl)benzamide
  • 2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide
  • 2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide

Uniqueness

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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